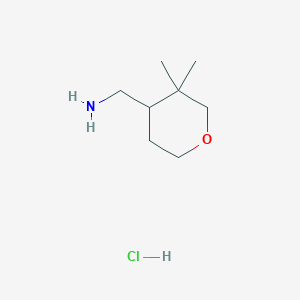

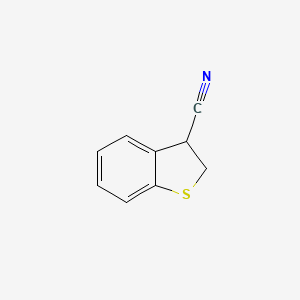

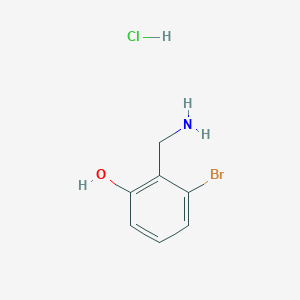

![molecular formula C18H17N3O2 B2769534 N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-99-5](/img/structure/B2769534.png)

N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a range of substitutions and derivatizations, leading to a wide variety of pyrimidine derivatives with diverse biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidines in general are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with carboxylic acid substrates to form amide bonds .科学的研究の応用

Synthesis and Characterization of Polyamides

The synthesis and characterization of new aromatic polyamides that include N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown enhanced thermal stability and excellent solubility due to thermally stable pendant imido groups and internally plasticizing n-alkyl chains. These polymers, which exhibit glass transition temperatures between 225 and 285°C, are amorphous with typical layered structures formed by n-alkyl side chains, indicating potential applications in high-performance materials (Choi & Jung, 2004).

Chemical Reactivity and Synthesis of Derivatives

Studies on the ring cleavage reactions of 1, 3-Oxazine-2, 4(3H)-dione derivatives with amines reveal the versatility of this compound in synthesizing a variety of chemical structures. The reactions produce pyrimidines, acetoacetamides, and other compounds under various conditions, suggesting its utility in synthetic chemistry for creating diverse molecular entities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Structural Modifications and Supramolecular Aggregation

Research into the structural modifications of thiazolo[3,2-a]pyrimidines provides insights into the conformational features and supramolecular aggregation of derivatives, including those related to this compound. The study highlights significant differences in intermolecular interaction patterns based on substituent variations, impacting the packing features and potential applications in materials science (Nagarajaiah & Begum, 2014).

Antimicrobial Activity of Pyridothienopyrimidines

The synthesis of new pyridothienopyrimidines and their antimicrobial activity investigation suggest that this compound and its derivatives could have potential applications in the development of antimicrobial agents. This highlights the chemical's relevance in medicinal chemistry and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Conformational Analysis and Drug Design

A detailed conformational analysis of amitraz, a compound structurally related to this compound, sheds light on its potential drug design applications. The study reveals the importance of C-H⋯N hydrogen bonds, C-H⋯π, and π–π interactions in stabilizing the crystal structure, suggesting a basis for designing new compounds with optimized interactions for therapeutic purposes (Lee, Kim, Shin, Jeon, & Kim, 2013).

将来の方向性

Pyrimidines, including “N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, have a wide range of pharmacological effects and thus hold promise for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its safety profile.

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-4-5-16-19-9-15(18(23)21(16)10-11)17(22)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLOKEOTCCKXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC(=C3)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

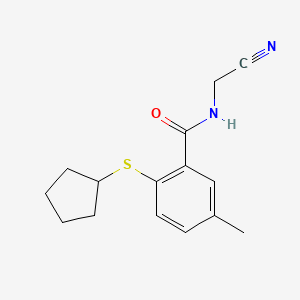

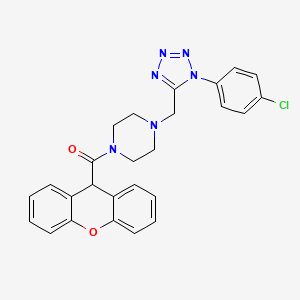

![2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2769455.png)

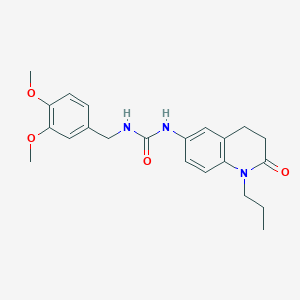

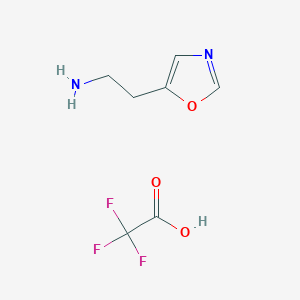

![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

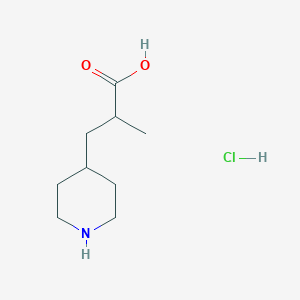

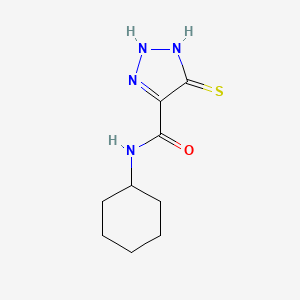

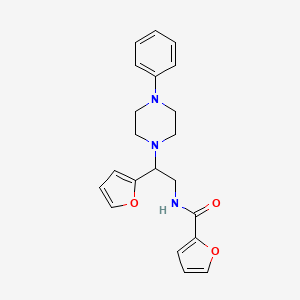

![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)